molecular formula C16H15N3O2S B2487008 2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 483310-45-8

2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B2487008
CAS No.: 483310-45-8
M. Wt: 313.38
InChI Key: CWRZWTUCBHJYRU-UHFFFAOYSA-N
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Description

2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)acetamide is a complex organic compound that features a furan ring, an imidazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactionsThe final step involves the formation of the acetamide group through a reaction with acetic anhydride or acetyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The furan and imidazole rings can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions, leading to the modulation of biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)acetamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the furan and imidazole rings allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

2-[1-(furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c17-15(20)11-22-16-18-9-14(12-5-2-1-3-6-12)19(16)10-13-7-4-8-21-13/h1-9H,10-11H2,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRZWTUCBHJYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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